An In-depth Technical Guide to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, a polysubstituted aromatic boronic acid, stands as a promising yet sparsely documented building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features—a bulky butoxy group, a deactivating fluoro substituent, and an activating methoxy group—suggest a nuanced reactivity profile, particularly in palladium-catalyzed cross-coupling reactions. This guide aims to provide a comprehensive technical overview of this compound, addressing the current knowledge gaps by drawing upon data from structurally analogous compounds to infer its physicochemical properties, reactivity, and potential applications. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, ensuring a reliable resource for researchers navigating the use of this and similar reagents.
While specific experimental data for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is not extensively available in public literature, this guide will provide a robust framework for its use by presenting comparative data from closely related analogs.
Physicochemical Properties
The physical properties of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can be predicted by examining its structural components and comparing them to well-characterized analogs. The presence of the butoxy and methoxy groups is expected to influence its solubility in organic solvents, while the fluorine atom can modulate its acidity and reactivity.
Core Compound Identification
| Property | Value |
| Chemical Name | 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid |
| CAS Number | 1793003-67-4 |
| Molecular Formula | C₁₁H₁₆BFO₄ |
| Molecular Weight | 242.05 g/mol |
Comparative Analysis of Analogous Compounds' Physical Properties
To provide a predictive understanding of the target molecule's properties, the following table summarizes the known physical characteristics of several structurally related phenylboronic acids.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Methoxyphenylboronic acid | 151.96 | 208-210 | White to beige crystalline powder |
| 3-Fluoro-4-methoxyphenylboronic acid | 169.95 | 206-211 | Powder |
| 2-Fluoro-3-methoxyphenylboronic acid | 169.95 | 117-122 | - |
| (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid | 242.05 | - | - |
| Phenylboronic acid | 121.93 | 216 | White to yellow powder |
Data compiled from various chemical suppliers and databases.[1][2]
The melting point of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is likely to be influenced by the presence of the flexible butoxy group, which may disrupt crystal lattice packing compared to smaller substituents, potentially leading to a lower melting point than its less substituted counterparts. Phenylboronic acids are generally soluble in polar organic solvents like diethyl ether and ethanol and have low solubility in nonpolar solvents such as hexanes.[1] The butoxy group in the target molecule is expected to enhance its solubility in a wider range of organic solvents.
Synthesis and Reactivity
The synthesis of substituted phenylboronic acids is a well-established field in organic chemistry.[3] The most common and reliable methods involve the reaction of an organometallic reagent (either a Grignard or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[4]
Proposed Synthesis Workflow
A plausible synthetic route to 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid would start from a suitably substituted bromobenzene derivative. The following diagram illustrates a logical synthetic pathway.
Caption: Proposed synthesis of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of similar phenylboronic acids.[5][6]
Materials:
-
1-Bromo-3-butoxy-2-fluoro-4-methoxybenzene
-
Magnesium turnings or n-Butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. To this, add a solution of 1-bromo-3-butoxy-2-fluoro-4-methoxybenzene in anhydrous THF dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Alternatively, for the organolithium route, cool a solution of the starting bromide in anhydrous THF to -78 °C and add n-butyllithium dropwise.
-
Borylation: Cool the freshly prepared Grignard or organolithium reagent to -78 °C. Slowly add a solution of trimethyl borate in anhydrous THF, ensuring the temperature remains below -60 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Workup and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid.
Reactivity in Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[7][8][9] The steric hindrance from the ortho-butoxy group in 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid may necessitate the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve efficient coupling.[10][11][12] The electronic effects of the substituents—the electron-donating methoxy and butoxy groups and the electron-withdrawing fluorine—will also influence the transmetalation step in the catalytic cycle.
Applications in Drug Discovery and Development
The incorporation of fluorine and alkoxy groups into drug candidates is a widely used strategy to modulate their metabolic stability, lipophilicity, and binding affinity.[13][14][15] Phenylboronic acids themselves have gained significant traction in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[3]
Potential Roles in Medicinal Chemistry
-
Scaffold for Novel Therapeutics: 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can serve as a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its derivatives could be explored as inhibitors for various enzymes or as ligands for receptors.
-
Modulation of Pharmacokinetic Properties: The butoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The fluorine atom can block sites of metabolism, leading to a longer half-life of the drug molecule.
-
Bioisosteric Replacement: The boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids, which can lead to improved pharmacological properties.
The following diagram illustrates the logical flow of utilizing this building block in a drug discovery program.
Caption: Role in a typical drug discovery workflow.
Safety and Handling
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[19] Do not eat, drink, or smoke when handling this compound.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place.[16]
-
First Aid:
Conclusion
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid represents a valuable, albeit under-characterized, tool for chemical synthesis and drug discovery. While direct experimental data on its physical properties are lacking, a comprehensive understanding of its potential can be gleaned from the extensive literature on analogous substituted phenylboronic acids. Its unique combination of steric and electronic features suggests that it could be a key component in the development of novel therapeutics and advanced materials. Researchers are encouraged to conduct thorough characterization of this compound to fully unlock its potential. This guide serves as a foundational resource to facilitate such endeavors, providing a blend of predictive analysis and established protocols.
References
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Chem-Impex. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid. Retrieved from [Link]
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Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025, October 18). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Retrieved from [Link]
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ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
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Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]
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MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
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The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
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PubChem. (n.d.). (3-Fluoro-2-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]
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ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
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Globe Thesis. (2008, March 4). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 6). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Retrieved from [Link]
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ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
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